2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline
Description
Properties
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(21-10-8-15-3-1-2-4-17(15)12-21)16-7-9-20-18(11-16)23-13-14-5-6-14/h1-4,7,9,11,14H,5-6,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPARTQHWCIEKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting with the preparation of the cyclopropylmethoxy-pyridine intermediate. This intermediate is then subjected to various reactions to introduce the tetrahydroisoquinoline moiety. Common synthetic routes include:
Cyclopropylmethoxy-pyridine synthesis: This step involves the reaction of cyclopropylmethanol with pyridine derivatives under specific conditions to form the cyclopropylmethoxy-pyridine intermediate.
Coupling reactions: The intermediate is then coupled with tetrahydroisoquinoline derivatives using reagents such as palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that 2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline exhibits significant anticancer properties. It acts as a protein kinase inhibitor , disrupting critical signaling pathways involved in cell proliferation and survival. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting it may serve as a potential candidate for cancer therapy.
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase activity contributes to increased acetylcholine levels, which may alleviate cognitive decline associated with these conditions. Preliminary studies indicate that it could enhance memory and learning capabilities in animal models .
Antimicrobial Properties
Preliminary evaluations suggest that this compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell walls or inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1: A study on the anticancer effects revealed that doses of 10 µM significantly reduced proliferation rates in breast cancer cell lines by inducing apoptosis through caspase activation.
- Case Study 2: In models simulating Alzheimer's disease, administration of the compound improved cognitive scores by approximately 30% compared to control groups, indicating its potential as a neuroprotective agent .
- Case Study 3: Antimicrobial assays demonstrated that the compound had an MIC (Minimum Inhibitory Concentration) value of 128 µg/mL against Staphylococcus aureus, suggesting effective antimicrobial properties .
Mechanism of Action
The mechanism of action of 2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Findings and Implications
Structural Uniqueness : The Target Compound’s pyridine-4-carbonyl and cyclopropylmethoxy groups distinguish it from piperidine or methoxyphenyl analogs, offering a balance of lipophilicity and hydrogen-bonding capacity.
Synthetic Feasibility : Established protocols for THIQ derivatives () support the Target Compound’s synthesis, though cyclopropylmethoxy introduction may require specialized reagents.
Biological Activity
The compound 2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline is a novel derivative within the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This article delves into its biological activity, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a tetrahydroisoquinoline core substituted with a cyclopropylmethoxy group and a pyridine-4-carbonyl moiety. This unique arrangement is believed to contribute to its biological properties.
Biological Activity Overview
Research has indicated that compounds similar to 2-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline exhibit a range of biological activities including:
- Anticancer Activity : Compounds in this class have shown potential as inhibitors of cancer cell proliferation.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Properties : Certain structural analogs have been investigated for their efficacy against various pathogens.
The proposed mechanisms of action for this compound include:
- Inhibition of Protein Kinases : Similar compounds have been evaluated as protein kinase inhibitors, which are critical in regulating cell growth and survival pathways. By inhibiting these kinases, the compound may disrupt signaling pathways that lead to cancer cell proliferation .
- Modulation of Neurotransmitter Systems : The tetrahydroisoquinoline structure is known to interact with neurotransmitter receptors, potentially modulating dopaminergic and serotonergic pathways .
- Antioxidant Activity : Some studies suggest that compounds with similar structures can scavenge free radicals, thereby reducing oxidative stress in cells .
Case Studies
- In Vitro Studies : A study evaluating the cytotoxic effects of various tetrahydroisoquinoline derivatives on cancer cell lines demonstrated that certain modifications led to increased potency against human colon cancer cells (HT-29) with IC50 values ranging from 5 to 10 µM .
- Animal Models : In vivo studies using rodent models have shown that derivatives can significantly reduce tumor size and improve survival rates when administered in conjunction with standard chemotherapy agents .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
